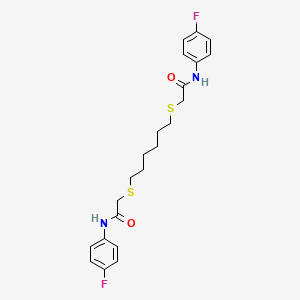![molecular formula C11H19NO2 B2871353 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287270-87-3](/img/structure/B2871353.png)
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as baclofen, is a medication used to treat muscle spasms and spasticity. It is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system (CNS). Baclofen acts on GABA receptors, which are responsible for inhibiting the transmission of nerve signals in the CNS.
作用机制
Baclofen acts on GABA receptors in the CNS, specifically the GABA-B receptors, which are metabotropic receptors that modulate the release of neurotransmitters in the brain. Baclofen binds to the GABA-B receptors and activates them, leading to the inhibition of neurotransmitter release. This results in the reduction of neuronal excitability and the suppression of muscle spasms and spasticity.
Biochemical and Physiological Effects:
Baclofen has been shown to have several biochemical and physiological effects in the CNS. It can reduce the release of excitatory neurotransmitters such as glutamate and increase the release of inhibitory neurotransmitters such as GABA. It can also modulate the activity of ion channels and alter the membrane potential of neurons. Baclofen has been shown to reduce muscle tone and spasticity, improve motor function, and reduce pain perception.
实验室实验的优点和局限性
Baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to modulate GABA-B receptors, and its established therapeutic effects in neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential side effects, its narrow therapeutic window, and its potential for tolerance and dependence.
未来方向
There are several future directions for the study of 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, including the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, and schizophrenia. There is also a need to explore the mechanisms underlying its analgesic effects and its potential for modulating pain perception. Additionally, there is a need to develop new formulations and delivery methods for 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid that can improve its pharmacokinetic properties and reduce its side effects.
合成方法
Baclofen can be synthesized through several methods, including the reaction of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one with hydroxylamine to form 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one oxime, which is then reacted with sodium hypochlorite to yield 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. Another method involves the reaction of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one with hydroxylamine hydrochloride to form 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one oxime hydrochloride, which is then reacted with sodium hydroxide to yield 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid.
科学研究应用
Baclofen has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders, including multiple sclerosis, cerebral palsy, spinal cord injury, alcohol dependence, and anxiety disorders. It has also been investigated for its analgesic properties and its ability to modulate pain perception. Baclofen has been shown to reduce muscle spasticity and improve motor function in patients with neurological disorders, as well as reduce alcohol craving and withdrawal symptoms in patients with alcohol dependence.
属性
IUPAC Name |
2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)3-10-4-11(5-10,6-10)8(12)9(13)14/h7-8H,3-6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWBTPHJJRSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



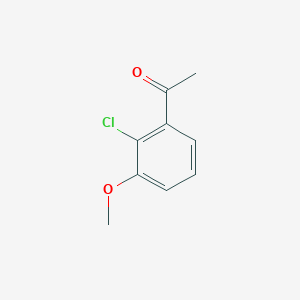

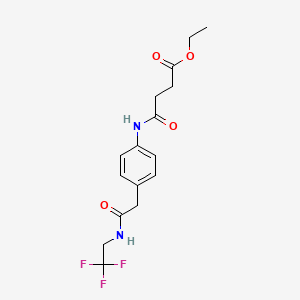
![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)

![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)
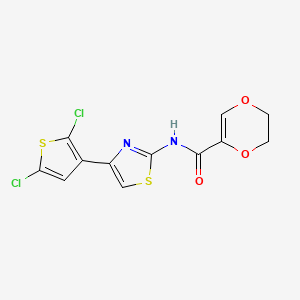
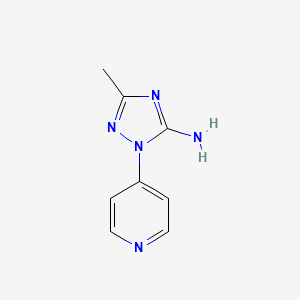

![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/no-structure.png)
